molecular formula C7H15NO B2925127 (2S)-2-Amino-2-cyclopentylethan-1-ol CAS No. 1259906-46-1

(2S)-2-Amino-2-cyclopentylethan-1-ol

Cat. No.: B2925127
CAS No.: 1259906-46-1
M. Wt: 129.203
InChI Key: REQSKJYQZWAJFK-SSDOTTSWSA-N
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Description

(2S)-2-Amino-2-cyclopentylethan-1-ol is an organic compound with a unique structure that includes a cyclopentane ring attached to an amino alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-cyclopentylethan-1-ol typically involves the following steps:

    Amination: The intermediate is then subjected to amination reactions to introduce the amino group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-cyclopentylethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include cyclopentyl ketones, cyclopentylamines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-2-Amino-2-cyclopentylethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-Amino-2-cyclopentylethan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the cyclopentane ring provides structural stability. These interactions can influence biological pathways and processes, making the compound of interest for drug development and biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-2-cyclohexylethan-1-ol: Similar structure but with a cyclohexane ring.

    (2S)-2-Amino-2-cyclopropylethan-1-ol: Similar structure but with a cyclopropane ring.

Uniqueness

(2S)-2-Amino-2-cyclopentylethan-1-ol is unique due to its specific ring size and the spatial arrangement of the amino and hydroxyl groups. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(2S)-2-amino-2-cyclopentylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-7(5-9)6-3-1-2-4-6/h6-7,9H,1-5,8H2/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQSKJYQZWAJFK-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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